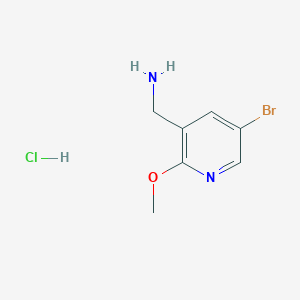

(5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride

描述

属性

IUPAC Name |

(5-bromo-2-methoxypyridin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O.ClH/c1-11-7-5(3-9)2-6(8)4-10-7;/h2,4H,3,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQQGKHTNFPNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887581-33-1 | |

| Record name | (5-bromo-2-methoxypyridin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Bromination Reagents and Conditions

Bromination typically employs electrophilic aromatic substitution (EAS) mechanisms. Common reagents include molecular bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The methoxy group at the 2-position acts as an activating, ortho/para-directing group, favoring bromination at the 5-position due to steric and electronic effects.

Table 1: Bromination Conditions and Yields

| Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Br₂/FeBr₃ | CH₂Cl₂ | 0–25 | 4–6 | 70–75 |

| NBS/Et₃N·HCl | Acetonitrile | 40–50 | 8–10 | 65–70 |

| HBr/H₂O₂ | H₂O/THF | 25–30 | 12–24 | 60–65 |

The choice of solvent impacts reaction efficiency. Dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) are preferred for their ability to dissolve both polar and non-polar reactants. Post-reaction workup involves quenching with aqueous sodium thiosulfate to remove excess bromine, followed by extraction and column chromatography to isolate 5-bromo-2-methoxypyridine.

Introduction of the Methanamine Group at the 3-Position

The 3-position of the pyridine ring is functionalized with a methanamine group through reductive amination or nucleophilic substitution.

Reductive Amination Pathway

This method involves converting a carbonyl intermediate (e.g., aldehyde or ketone) to the corresponding amine. For example:

- Formylation : 5-Bromo-2-methoxypyridine undergoes Vilsmeier-Haack formylation to introduce a formyl group at the 3-position, yielding 5-bromo-2-methoxy-3-pyridinecarbaldehyde.

- Reductive Amination : The aldehyde reacts with ammonium acetate or methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst.

Table 2: Reductive Amination Optimization

| Reducing Agent | Solvent | pH | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| NaBH₃CN | MeOH | 6–7 | 25–30 | 80–85 |

| H₂/Pd-C | EtOAc | 7–8 | 50–60 | 75–80 |

| NaBH(OAc)₃ | DMF | 5–6 | 30–40 | 70–75 |

Nucleophilic Substitution Approach

An alternative route involves displacing a leaving group (e.g., chloride or triflate) at the 3-position with an amine nucleophile. For instance:

- Chlorination : 5-Bromo-2-methoxypyridine is treated with phosphorus oxychloride (POCl₃) to form 3-chloro-5-bromo-2-methoxypyridine.

- Amination : The chloride is displaced using aqueous ammonia or benzylamine under high-pressure conditions.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt to enhance stability and solubility. This is achieved by treating the amine with hydrochloric acid (HCl) in a polar solvent such as ethanol or diethyl ether.

Critical Parameters:

- Stoichiometry : A 1:1 molar ratio of amine to HCl ensures complete protonation.

- Crystallization : Slow evaporation or anti-solvent addition (e.g., hexane) promotes crystal formation.

- Purity Control : The product is washed with cold ether to remove unreacted HCl and dried under vacuum.

Industrial-Scale Synthesis and Process Optimization

Large-scale production requires modifications to improve yield, safety, and cost-effectiveness.

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems reduces reaction times and minimizes byproduct formation. For example, bromination in a microreactor achieves 90% conversion in 2 hours compared to 6 hours in batch mode.

Green Chemistry Considerations

- Solvent Recycling : Ethyl acetate and THF are recovered via distillation.

- Catalyst Reuse : Palladium on carbon (Pd-C) is filtered and reactivated for subsequent batches.

Table 3: Industrial vs. Laboratory-Scale Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Time (h) | 24–48 | 8–12 |

| Yield (%) | 70–80 | 85–90 |

| Purity (%) | ≥98 | ≥99.5 |

Comparative Analysis of Synthetic Routes

Reductive Amination vs. Nucleophilic Substitution:

- Efficiency : Reductive amination offers higher yields (80–85%) but requires stringent pH control.

- Cost : Nucleophilic substitution is cheaper but generates stoichiometric waste (e.g., NaCl).

- Scalability : Continuous flow systems favor reductive amination due to easier automation.

化学反应分析

Types of Reactions

(5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield biaryl compounds, while oxidation can produce pyridine N-oxides .

科学研究应用

(5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is explored for its potential therapeutic properties, including its role in drug development.

Industry: The compound is used in the production of agrochemicals and pharmaceuticals

作用机制

The mechanism of action of (5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes and receptors, depending on its structure and the functional groups present. The pathways involved include binding to active sites of enzymes or receptors, leading to changes in their activity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine Methanamines

Halogen and Alkyl/Functional Group Substitutions

(5-Bromo-3-methylpyridin-2-yl)methanamine Hydrochloride (CAS: 1257535-42-4) Similarity: 0.78 Molecular Formula: C₇H₉BrN₂·HCl Key Differences: Replaces the 2-methoxy group with a 3-methyl group.

(5-Bromo-6-chloropyridin-2-yl)methanamine Hydrochloride (CAS: 358672-65-8)

- Similarity : 0.82

- Molecular Formula : C₆H₆BrClN₂·HCl

- Key Differences : Introduces a chlorine at the 6-position, creating a dihalogenated pyridine. Chlorine’s electronegativity may enhance electronic effects, influencing binding affinity in receptor interactions .

Amine Chain Modifications

(S)-1-(5-Bromopyridin-2-yl)ethanamine Dihydrochloride (CAS: 1391450-63-7)

- Molecular Formula : C₇H₁₁BrCl₂N₂

- Key Differences : Features an ethylamine chain instead of methanamine and a stereocenter. The dihydrochloride salt increases aqueous solubility (273.99 g/mol), beneficial for pharmacokinetics .

2-(5-Bromo-pyridin-3-yl)-ethylamine Dihydrochloride (CAS: 1965308-90-0)

Physicochemical Properties

生物活性

(5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride is a compound with significant biological activity, primarily attributed to its structural features, which include a pyridine ring substituted with a bromine atom and a methoxy group, alongside a methanamine functional group. This article delves into the compound's biological properties, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈BrN·HCl, with a molecular weight of approximately 253.52 g/mol. The unique combination of functional groups allows for various interactions with biological targets, making it a candidate for drug development and other applications in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor, interacting with specific molecular targets to modulate enzymatic activity. This property is crucial in drug design, particularly for conditions where enzyme activity needs to be regulated.

- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial activity against various pathogens. Its effectiveness as an antimicrobial agent is linked to its ability to disrupt microbial cell functions .

- Anticancer Potential : Preliminary research indicates that this compound may inhibit cancer cell proliferation. Specific studies have shown promising results in targeting pathways involved in cancer growth, suggesting its potential as an anticancer agent .

The mechanism of action for this compound involves its interaction with biological targets at the molecular level. The presence of the bromine and methoxy groups enhances its ability to form hydrogen bonds and engage in π-stacking interactions with receptor sites or enzyme active sites. This interaction can lead to either inhibition or activation of specific pathways depending on the context of its use.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

- Starting Material Preparation : The synthesis often begins with 5-bromo-2-methoxypyridine.

- Reaction Conditions : Reactions are conducted under controlled conditions using suitable catalysts to enhance yield and purity.

- Final Product Isolation : The final product is isolated through crystallization or other purification techniques.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of pyridine derivatives, this compound demonstrated significant inhibitory effects against common pathogens such as E. coli and S. aureus. Minimum inhibitory concentrations (MIC) were found to be comparable to established antibiotics, indicating its potential as a therapeutic agent in treating infections.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of various pyridine derivatives highlighted this compound's ability to induce apoptosis in cancer cell lines such as MCF-7 and HCT116. The compound exhibited IC50 values in the low micromolar range, showcasing its potency against tumor growth .

常见问题

Basic: What are the critical steps in synthesizing (5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride?

Methodological Answer:

The synthesis typically involves:

Bromination and Functionalization : Starting with 2-methoxypyridine, bromination at the 5-position is achieved using reagents like NBS or Br₂ under controlled conditions.

Boronic Acid Coupling : A Suzuki-Miyaura reaction with a boronic acid derivative (e.g., furan-2-ylboronic acid) using Pd catalysts (e.g., PdCl₂(PPh₃)₂) under microwave-assisted heating (140°C, argon) .

Protection/Deprotection : Boc-protection of the amine group, followed by TFA-mediated deprotection in anhydrous dichloromethane .

Salt Formation : Final treatment with HCl in ether yields the hydrochloride salt. Key steps include column chromatography (EtOAc/hexane gradients) and careful pH adjustment during workup .

Advanced: How can reaction yields be optimized for intermediates like tert-butyl ((5-(4-methylpyridin-3-yl)furan-2-yl)methyl)carbamate?

Methodological Answer:

- Catalyst Optimization : Use PdCl₂(PPh₃)₂ at 2–5 mol% to minimize side reactions.

- Microwave Conditions : Heating at 140°C for 2–5 minutes enhances coupling efficiency compared to traditional reflux .

- Purification : Silica gel chromatography with gradient elution (5:95 to 50:50 EtOAc/hexane) improves isolation of Boc-protected intermediates, achieving >89% yield .

- Moisture Control : Strict argon atmosphere prevents boronic acid degradation .

Basic: What analytical techniques confirm the structure and purity of the final compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR verifies regioselectivity (e.g., methoxy and bromine positions on the pyridine ring) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₇H₈BrN₂O) .

Advanced: How to mitigate low yields during Boc-deprotection of amine intermediates?

Methodological Answer:

- Acid Concentration : Use 3–5 equivalents of TFA in anhydrous DCM to ensure complete deprotection without side reactions.

- Reaction Time : Monitor via TLC; typical deprotection completes in 2–3 hours.

- Workup : Neutralize to pH ~10 with NaOH before extraction to recover the free amine. Avoid over-acidification to prevent salt precipitation losses .

Basic: What are common side reactions during synthesis, and how are they resolved?

Methodological Answer:

- Over-Bromination : Controlled stoichiometry (1:1 Br₂/pyridine) and low temperature (0–5°C) prevent di-substitution .

- Boronic Acid Homocoupling : Use degassed solvents and Pd catalysts to suppress undesired coupling .

- Byproduct Formation : Gravity filtration through Na₂SO₄ removes inorganic salts before chromatography .

Advanced: How to achieve regioselective substitution on the pyridine ring during bromination?

Methodological Answer:

- Directing Groups : The methoxy group at the 2-position directs bromination to the 5-position via resonance effects.

- Steric Effects : Bulky substituents at the 3-position (e.g., methyl) further enhance regioselectivity.

- Reagent Choice : NBS in DMF at 80°C selectively targets the meta position relative to methoxy .

Basic: How to handle air-sensitive intermediates like boronic acids?

Methodological Answer:

- Inert Atmosphere : Use Schlenk lines or gloveboxes for storage and reactions.

- Desiccants : Store boronic acids with molecular sieves under argon.

- Pre-Dried Solvents : Anhydrous DCM and THF prevent hydrolysis .

Advanced: What strategies improve scalability while maintaining purity?

Methodological Answer:

- Chromatography Alternatives : Replace column chromatography with recrystallization (e.g., EtOAc/hexane) for polar intermediates.

- Process Monitoring : In-line FTIR or HPLC tracks reaction progress during scale-up.

- Microwave-to-Flow Transition : Adapt batch microwave conditions to continuous flow reactors for higher throughput .

Basic: What purification methods are effective for polar intermediates?

Methodological Answer:

- Silica Gel Chromatography : Gradient elution (e.g., 50:50 EtOAc/hexane) resolves polar impurities .

- Ion-Exchange Resins : For hydrochloride salts, use Dowex-50W resin to isolate protonated amines.

- Liquid-Liquid Extraction : Adjust pH to partition compounds between aqueous and organic phases .

Advanced: How to resolve contradictions in mechanistic data for coupling reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps.

- Computational Modeling : DFT studies (e.g., Gaussian) predict transition states and regioselectivity.

- Cross-Experiment Validation : Reproduce results under varying conditions (e.g., catalyst loading, solvent polarity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。